(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

Catalog No.
S15830705
CAS No.
M.F
C25H23NO5
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-hydroxyphenyl)propanoic acid

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H23NO5/c27-18-7-5-6-16(13-18)12-17(24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23,27H,12,14-15H2,(H,26,30)(H,28,29)/t17-/m0/s1

InChI Key

YCBRDGTYHYGRHX-KRWDZBQOSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC=C4)O)C(=O)O

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl protecting group. This compound is characterized by its complex structure, which includes a propanoic acid backbone, an amino group, and a hydroxybenzyl substituent. The presence of the fluorenyl group enhances its stability and solubility, making it a valuable compound in organic synthesis and medicinal chemistry.

Typical for amino acids and their derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids or activated carboxylic derivatives to form amides.
  • Deprotection: The fluorenylmethoxycarbonyl group can be removed under acidic or basic conditions, revealing the free amino acid.
  • Coupling Reactions: It can participate in peptide synthesis through coupling with other amino acids.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid exhibits potential biological activities due to its structural features. Its hydroxybenzyl moiety may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest it could have implications in drug design and development, particularly in targeting specific pathways involved in disease processes.

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves several steps:

  • Protection of the Amino Group: The amino group of the starting amino acid is protected using fluorenylmethoxycarbonyl chloride.
  • Formation of the Propanoic Acid Backbone: The propanoic acid structure is introduced through alkylation or acylation reactions.
  • Introduction of the Hydroxybenzyl Group: This can be achieved via nucleophilic substitution or coupling reactions with appropriate precursors.
  • Purification: The final product is purified using techniques such as chromatography.

This compound has several applications in:

  • Medicinal Chemistry: As a building block for synthesizing peptides and other biologically active compounds.
  • Research: In studies focusing on enzyme inhibition, receptor binding assays, and drug discovery processes.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies involving (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can provide insights into its biological activity. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To assess binding affinities to target proteins or receptors.
  • Fluorescence Resonance Energy Transfer: To study interactions in cellular environments.
  • Molecular Docking Studies: To predict how the compound interacts with various biological targets at the molecular level.

Several compounds share structural similarities with (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)propanoic acidSimilar backbone; different aromatic substituentMay exhibit different biological activity due to methoxy substitution
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)propanoic acidHydroxyphenyl group instead of hydroxybenzylPotentially different interaction profiles with biological targets
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)propanoic acidFluorinated aromatic substituentFluorine may enhance binding affinity to certain receptors

Each of these compounds provides unique properties that may be exploited in various applications, highlighting the versatility of the fluorenylmethoxycarbonyl protecting group and its derivatives.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

417.15762283 g/mol

Monoisotopic Mass

417.15762283 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-15

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